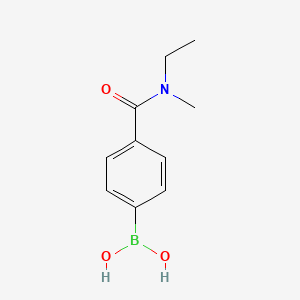![molecular formula C12H12N4O B1450935 5H,6H-[1,2,4]トリアゾロ[1,5-c]キナゾリン-5-オン, 2-(プロパン-2-イル)- CAS No. 1146290-29-0](/img/structure/B1450935.png)
5H,6H-[1,2,4]トリアゾロ[1,5-c]キナゾリン-5-オン, 2-(プロパン-2-イル)-
説明
2-(Propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, also known as 2-PQ, is a member of the quinazolinone family of compounds. It is a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. 2-PQ has a wide range of applications in the fields of medicinal chemistry, material science and biochemistry. It is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a ligand for metal complexes, and as an inhibitor of certain enzymes.
科学的研究の応用
医薬品化学: 抗癌剤
医薬品化学の分野では、この化合物は抗癌作用について研究されてきました。 トリアゾロキナゾリン骨格の新規誘導体は合成され、様々なヒト癌細胞株に対する細胞毒性活性について評価されています 。これらの研究は、より効果的で選択的な抗癌剤の開発に貢献するため、非常に重要です。
有機合成: マイクロ波照射による触媒フリー反応
この化合物は、特にマイクロ波照射による触媒フリー反応において、有機合成に利用されてきました。 この方法は環境に優しく効率的で、医薬品化学において重要なヘテロ環化合物を生成します 。このプロセスは、広い基質範囲と良好な官能基耐性を示し、大規模合成に有利です。
薬理学: 生物活性プロファイリング
トリアゾロキナゾリン誘導体は、抗炎症作用、抗菌作用、抗ウイルス作用、降圧作用など、幅広い生物活性を示します 。これらの活性により、この化合物は薬理学研究において貴重なツールとなり、作用機序や潜在的な治療用途を研究することができます。
生化学: 酵素阻害
生化学において、この化合物の誘導体は、様々な酵素の阻害剤として同定されています。 例えば、これらの誘導体は、脂肪酸結合タンパク質(FABP)阻害剤として潜在性を示しており、脂質異常症や糖尿病などの代謝性疾患の治療に役立つ可能性があります .
ウイルス学: 抗ウイルス研究
トリアゾロキナゾリン誘導体の抗ウイルス活性は、単純ヘルペスウイルスなどのウイルスに対して試験されています。 この化合物の誘導体は、細胞培養におけるウイルス複製を阻害する可能性について評価されており、これは抗ウイルス薬開発における重要なステップです .
材料科学: 機能性材料
生物学的用途に加えて、トリアゾロキナゾリン化合物は、材料科学においても利用されています。 これらの化合物のユニークな化学構造により、様々な産業において潜在的な用途を持つ機能性材料に組み込むことができます .
作用機序
Target of Action
It is known that similar compounds, such as derivatives of [1,2,4]triazolo[1,5-c]quinazoline, have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate .
Mode of Action
It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes .
Biochemical Pathways
It is known that similar compounds, such as [1,2,4]triazolo[1,5-c]quinazoline derivatives, have demonstrated antitumor properties . This suggests that these compounds may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been shown to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . This suggests that 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one may have a broad range of effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-(Propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. It interacts with enzymes such as cyclooxygenase-2 (COX-2) and adenosine receptors, modulating their activity and leading to anti-inflammatory and analgesic effects . Additionally, 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can bind to DNA, acting as an intercalator and disrupting the replication process in cancer cells .
Cellular Effects
The effects of 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced tumor growth .
Molecular Mechanism
At the molecular level, 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and receptors, inhibiting or activating their functions. For example, the compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can induce changes in gene expression by acting as a DNA intercalator, leading to the disruption of transcription and replication processes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis
Dosage Effects in Animal Models
In animal models, the effects of 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one vary with different dosages. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The compound also interacts with cofactors such as NADPH, which are essential for its biotransformation . These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role as a DNA intercalator and its impact on gene expression.
特性
IUPAC Name |
2-propan-2-yl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWWFFZNOCKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177391 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-29-0 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



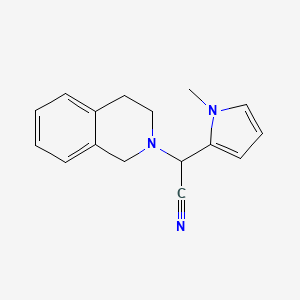
![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)

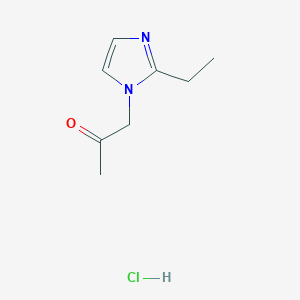
![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
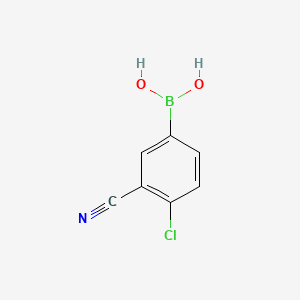
![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)
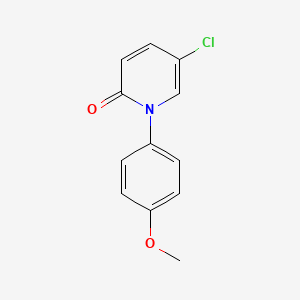

![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)
